Estrogen receptor modulator 10
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Overview
Description
Estrogen receptor modulator 10 is a compound that interacts with estrogen receptors in the body. These receptors are proteins that bind to estrogen, a hormone that plays a crucial role in various physiological processes, including reproductive health, bone density, and cardiovascular function. Estrogen receptor modulators can act as either agonists or antagonists, depending on the target tissue, making them valuable in treating conditions like breast cancer and osteoporosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of estrogen receptor modulator 10 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its binding affinity to estrogen receptors. Common synthetic routes include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of hydroxyl groups via oxidation reactions.
Step 3: Addition of alkyl or aryl groups through substitution reactions to improve receptor binding.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process includes:
Raw Material Preparation: Purification of starting materials to ensure high yield and purity.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize efficiency.
Purification: Use of techniques like crystallization, distillation, and chromatography to isolate the final product.
Types of Reactions:
Oxidation: Introduction of hydroxyl groups to enhance solubility and receptor binding.
Reduction: Conversion of ketones to alcohols to improve pharmacokinetic properties.
Substitution: Addition of alkyl or aryl groups to the core structure to increase selectivity and potency.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products:
Hydroxylated Derivatives: Improved solubility and receptor binding.
Alkylated/Arylated Compounds: Enhanced selectivity and potency.
Scientific Research Applications
Estrogen receptor modulator 10 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study receptor-ligand interactions and develop new synthetic methodologies.
Biology: Investigated for its role in modulating estrogen receptor activity in various tissues.
Medicine: Explored as a potential therapeutic agent for treating hormone-dependent cancers, osteoporosis, and cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
Estrogen receptor modulator 10 exerts its effects by binding to estrogen receptors, which are nuclear receptors that regulate gene expression. Upon binding, the compound induces a conformational change in the receptor, allowing it to interact with specific DNA sequences known as estrogen response elements. This interaction modulates the transcription of target genes, leading to either activation or repression of gene expression. The compound’s selective action on different tissues is due to its ability to recruit different co-regulator proteins, which influence the receptor’s activity.
Comparison with Similar Compounds
Estrogen receptor modulator 10 is unique in its ability to selectively modulate estrogen receptor activity in different tissues. Similar compounds include:
Tamoxifen: A well-known estrogen receptor modulator used in breast cancer treatment. Unlike this compound, tamoxifen has a higher affinity for estrogen receptor alpha.
Raloxifene: Another estrogen receptor modulator used to prevent osteoporosis. Raloxifene has a different tissue selectivity profile compared to this compound.
Bazedoxifene: Used in combination with conjugated estrogens for menopausal symptoms. It has a unique dual mechanism of action, both as an estrogen receptor modulator and a bone resorption inhibitor.
This compound stands out due to its balanced agonist-antagonist activity and its potential to overcome resistance mechanisms seen with other modulators.
Properties
Molecular Formula |
C32H37F9N4O3S |
---|---|
Molecular Weight |
728.7 g/mol |
IUPAC Name |
3-[(1R,3R)-1-[2,6-difluoro-4-[[1-[3-(4,4,5,5,5-pentafluoropentylsulfonyl)propyl]azetidin-3-yl]amino]phenyl]-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2,2-difluoropropan-1-ol |
InChI |
InChI=1S/C32H37F9N4O3S/c1-19-12-23-22-6-2-3-7-26(22)43-28(23)29(45(19)17-30(35,36)18-46)27-24(33)13-20(14-25(27)34)42-21-15-44(16-21)9-5-11-49(47,48)10-4-8-31(37,38)32(39,40)41/h2-3,6-7,13-14,19,21,29,42-43,46H,4-5,8-12,15-18H2,1H3/t19-,29-/m1/s1 |
InChI Key |
XXGISHVVRYYHCS-SONOPUAISA-N |
Isomeric SMILES |
C[C@@H]1CC2=C([C@H](N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCS(=O)(=O)CCCC(C(F)(F)F)(F)F)F)NC5=CC=CC=C25 |
Canonical SMILES |
CC1CC2=C(C(N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCS(=O)(=O)CCCC(C(F)(F)F)(F)F)F)NC5=CC=CC=C25 |
Origin of Product |
United States |
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